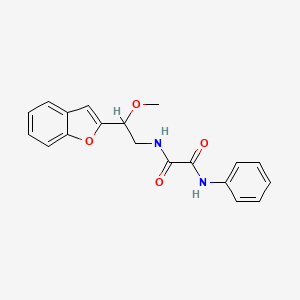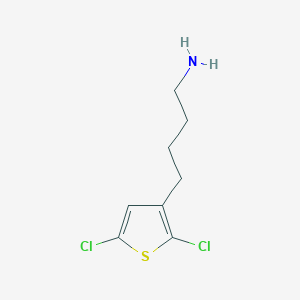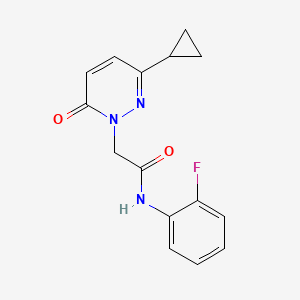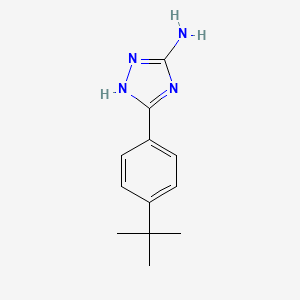
6-Phenylpyridin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylpyridin-3-amine;dihydrochloride is a chemical compound with the IUPAC name 6-phenyl-3-pyridinamine . It has a molecular weight of 170.21 . The compound is a yellow solid .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 6-Phenylpyridin-3-amine;dihydrochloride, can be achieved through various methods. One approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 6-Phenylpyridin-3-amine;dihydrochloride can be analyzed using various tools such as MolView . This tool allows for the conversion of a drawn molecule into a 3D model, providing a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis
6-Phenylpyridin-3-amine;dihydrochloride is a yellow solid . It has a molecular weight of 170.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Antihypertensive Activity
- 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 6-Phenylpyridin-3-amine, have been evaluated for their antihypertensive activity. Notably, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats (Bennett et al., 1981).
Synthesis of Antiarrhythmic Agents
- Syntheses of certain [phenyl-14C]4′-[[1-[2-(6-Methyl-2-pyridyl)ethyl]-4-piperidyl]carbonyl]methanesulfon-anilide dihydrochloride dihydrate compounds, which are selective class III antiarrhythmic agents, involve the use of similar chemical structures (Oinuma et al., 1990).
Access to 2-Aminopyridines
- 2-Aminopyridines, with key structural cores resembling 6-Phenylpyridin-3-amine, are critical in synthesizing bioactive natural products, medicinal compounds, and organic materials. New methods for their preparation, involving reactions between 2,6-dibromopyridine and various amines, have been developed (Bolliger et al., 2011).
Synthesis of Novel Pyridinones
- The synthesis of 6-Substituted-amino-4-(4-ethoxyphenyl)-1-phenylpyridin-2(H)-ones, which are structurally related to 6-Phenylpyridin-3-amine, has been achieved from citric acid. These compounds have potential applications in various chemical reactions and synthesis processes (Patel & Patel, 2004).
Cyclometalated Complexes
- Cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes have been synthesized and studied for their structure, electrochemistry, and photophysical properties. These complexes are related to 6-Phenylpyridin-3-amine and have applications in photophysics and electrochemistry (Schneider et al., 2009).
Future Directions
While specific future directions for 6-Phenylpyridin-3-amine;dihydrochloride are not mentioned in the search results, there are general trends in the field of drug discovery that could be relevant. For instance, artificial intelligence is being increasingly used in predicting protein-ligand interactions , and 3D printing technologies could enable on-demand production of products with personalized dosages, drug combinations, geometries, and release characteristics .
properties
IUPAC Name |
6-phenylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLZANHNOERGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridin-3-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-cyano-N-methylbenzenesulfonamide](/img/structure/B2414044.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)
